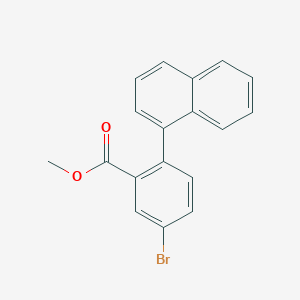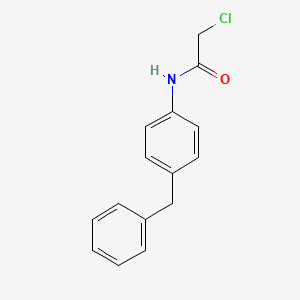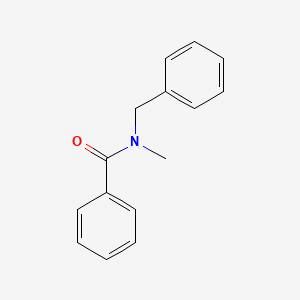
N-benzyl-N-methyl-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methylbenzamide is an organic compound with the molecular formula C15H15NO It is a derivative of benzamide, where the amide nitrogen is substituted with both a benzyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with N-methylbenzylamine in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Another method involves the use of N-methylbenzamide and benzyl bromide in the presence of a base like sodium hydride. This reaction also proceeds under mild conditions and can be carried out in an organic solvent such as dimethylformamide .
Industrial Production Methods
Industrial production of N-benzyl-N-methylbenzamide often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: N-benzyl-N-methylbenzamide N-oxide.
Reduction: N-benzyl-N-methylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: A simpler derivative with only a methyl group on the amide nitrogen.
N-benzylbenzamide: Similar structure but lacks the methyl group on the amide nitrogen.
Uniqueness
N-benzyl-N-methylbenzamide is unique due to the presence of both benzyl and methyl groups on the amide nitrogen. This dual substitution imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
61802-83-3 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-benzyl-N-methylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
InChI Key |
UMDIHTNTVUNIDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


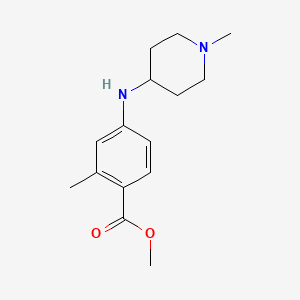
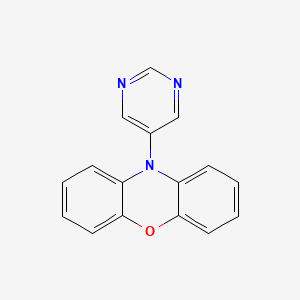
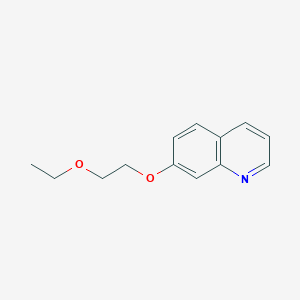
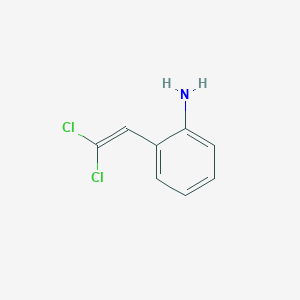
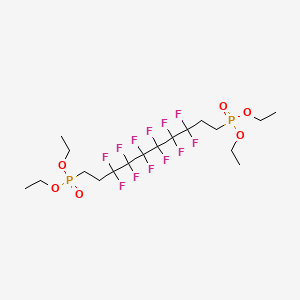
![5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118593.png)
![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118596.png)
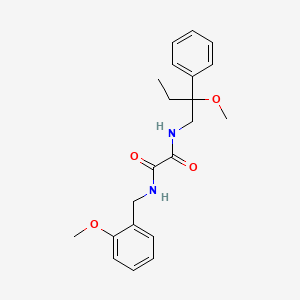
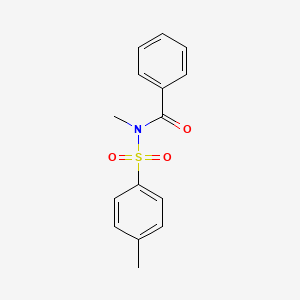
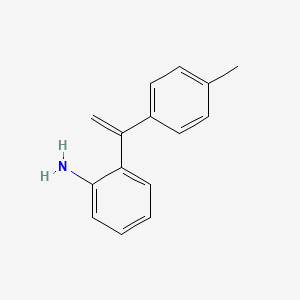
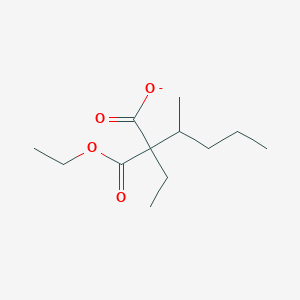
![2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol](/img/structure/B14118633.png)
